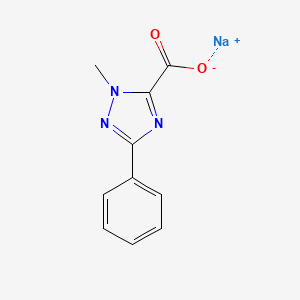
sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate
説明
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds, including sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, has attracted much attention due to their significant biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of triazoles, including sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazole compounds, including sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, have been shown to exhibit a wide range of chemical reactions due to their unique structure . They can undergo various chemical reactions, including hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles, including sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, are influenced by their unique structure . They are planar and aromatic, and are highly soluble in water .科学的研究の応用
Chemical Synthesis and Derivative Formation
- Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate and related compounds have been extensively studied for their chemical synthesis processes and derivative formations. Chernyshev et al. (2009) focused on the alkylation of acyl and sulfonyl derivatives of 1,2,4-triazoles, highlighting the regioselective alkylation at specific nitrogen atoms in these compounds (Chernyshev et al., 2009). This research contributes to understanding the chemical behavior and reactivity of these triazoles in different conditions.
Synthesis Optimization and Properties Investigation
- The optimization of synthesis conditions and the investigation of properties of triazole derivatives have been a significant area of research. For instance, Hotsulia and Fedotov (2019) aimed to optimize the synthesis conditions and investigate the properties of specific acetamides, demonstrating the versatility of triazole compounds in synthesizing biologically active substances (Hotsulia & Fedotov, 2019).
Exploration of Biological Activities
- Research by El-Sayed (2006) explored the antibacterial and surface activity of 1,2,4-triazole derivatives, highlighting the potential of these compounds in biological applications (El-Sayed, 2006). This study indicates the relevance of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate in the field of antimicrobial research.
Application in Heterocyclic Chemistry
- The role of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate in heterocyclic chemistry is evident from research like that of Dzygiel et al. (2004), who studied the synthesis, structure, and properties of N-acetylated derivatives of related triazole compounds (Dzygiel et al., 2004). These studies provide insights into the synthesis and structural analysis of triazole derivatives, essential for developing new chemical entities.
作用機序
Target of Action
It’s worth noting that triazole derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Triazole compounds are known to interact actively with the active site of enzymes due to the n1 and n2 nitrogen atoms of the triazole moiety . This interaction can lead to changes in the enzyme’s function, potentially influencing cellular processes.
Biochemical Pathways
Triazole derivatives have been associated with the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress. By influencing these pathways, sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate could potentially exert neuroprotective and anti-inflammatory effects.
Result of Action
Triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . Specifically, they have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They have also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
将来の方向性
Given the significant biological activities of triazole compounds, including sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, there is a great interest in developing new synthetic methods and exploring their potential applications . This includes their use in pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
特性
IUPAC Name |
sodium;2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Na/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGEPUYPLILQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1803588-52-4 | |
| Record name | sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)


![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)
![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)


![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)


![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)


![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)